1-Methyl-3-Cyclohexene-1-Methanol physical and chemical properties
1-Methyl-3-Cyclohexene-1-Methanol physical and chemical properties
As a Senior Application Scientist specializing in synthetic route design and molecular characterization, I approach the synthesis and utilization of 1-Methyl-3-Cyclohexene-1-Methanol not merely as a standard chemical product, but as a highly versatile, bifunctional building block. Its unique structural topology—a cyclohexene ring bearing both a methyl group and a primary carbinol at the C1 position—provides orthogonal reactive sites that are highly prized in the development of pharmaceutical intermediates, advanced polymers, and synthetic fragrances.
This technical guide provides an in-depth analysis of its physicochemical properties, the causality-driven synthetic methodologies required to produce it, and self-validating protocols to ensure high-fidelity experimental execution.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical properties of 1-Methyl-3-Cyclohexene-1-Methanol (CAS: 50552-10-8) is the first step in predicting its behavior during synthesis, extraction, and downstream application. The presence of the hydroxyl group imparts hydrogen-bonding capabilities, while the cyclohexene backbone provides a lipophilic core.
The quantitative data summarized in Table 1 dictates our handling and purification strategies. For instance, the moderate LogP (1.72) indicates that the compound will partition favorably into organic solvents (like ethyl acetate or dichloromethane) during aqueous workup, while its boiling point (172.6 ºC) necessitates vacuum distillation to prevent thermal degradation during purification[1].
Table 1: Physicochemical Profile of 1-Methyl-3-Cyclohexene-1-Methanol
| Property | Value | Method / Causality Impact |
| CAS Registry Number | 50552-10-8 | Unique identifier for regulatory and safety compliance[1]. |
| Molecular Formula | C8H14O | Defines stoichiometry for downstream synthetic elaboration. |
| Molecular Weight | 126.20 g/mol | Low molecular weight facilitates high volatility (useful in fragrance applications)[2]. |
| Density | 0.922 g/cm³ | Informs phase separation dynamics (floats on aqueous layers)[1]. |
| Boiling Point | 172.6 ºC (at 760 mmHg) | Requires reduced-pressure distillation to ensure thermal stability[1]. |
| Flash Point | 66.4 ºC | Dictates Class III combustible liquid safety and handling protocols[1]. |
| LogP | 1.72 | Moderate lipophilicity; ideal for organic liquid-liquid extraction[1]. |
| Topological Polar Surface Area | 20.2 Ų | Low polar surface area; predicts high membrane permeability in biological assays[2]. |
Synthetic Pathways & Mechanistic Insights
The most efficient, scalable route to synthesize 1-methyl-3-cyclohexene-1-methanol is a two-step sequence: a Diels-Alder cycloaddition followed by a chemoselective carbonyl reduction .
By reacting 1,3-butadiene (an electron-rich diene) with methacrolein (an electron-deficient dienophile), we construct the six-membered ring with the correct regiochemistry[3]. The resulting intermediate, 1-methyl-3-cyclohexene-1-carboxaldehyde, is then reduced to the target alcohol.
Figure 1: Two-step synthesis of 1-Methyl-3-Cyclohexene-1-Methanol via Diels-Alder and reduction.
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . I have embedded analytical checkpoints within the steps to prevent the propagation of errors.
Step 1: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
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Objective: Synthesize 1-methyl-3-cyclohexene-1-carboxaldehyde.
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Causality: Uncatalyzed thermal Diels-Alder reactions between butadiene and methacrolein require elevated temperatures (>100 ºC) in a sealed vessel, which promotes the unwanted dimerization of butadiene (forming 4-vinylcyclohexene). By introducing a Lewis acid (e.g., TiCl4 ), we coordinate the carbonyl oxygen of methacrolein, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This drastically reduces the activation energy, allowing the cycloaddition to proceed at 0–20 ºC, suppressing side reactions and maximizing the yield of the target cycloadduct[4].
Procedure:
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Purge a flame-dried, round-bottom flask with inert Argon gas to prevent moisture from degrading the Lewis acid.
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Dissolve methacrolein (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 ºC using a dry ice/acetone bath.
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Add TiCl4 (0.1 eq) dropwise. Observation: The solution will turn yellow/orange, indicating the formation of the Lewis acid-carbonyl complex.
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Condense 1,3-butadiene (1.5 eq) into the reaction mixture using a cold finger.
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Allow the reaction to slowly warm to 0 ºC over 4 hours.
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Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NaHCO3 (aq), extract with diethyl ether, and analyze via Thin Layer Chromatography (TLC; Hexanes:EtOAc 9:1). The disappearance of methacrolein (UV-active) and the appearance of a new UV-inactive, KMnO4 -active spot confirms conversion.
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Quench the bulk reaction with saturated aqueous NaHCO3 , extract with DCM, dry over MgSO4 , and concentrate under reduced pressure.
Step 2: Chemoselective Carbonyl Reduction
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Objective: Convert the intermediate aldehyde to 1-methyl-3-cyclohexene-1-methanol.
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Causality: We select Sodium Borohydride ( NaBH4 ) in methanol over catalytic hydrogenation ( H2,Pd/C ). Catalytic hydrogenation would indiscriminately reduce the C=C double bond, yielding the fully saturated cyclohexane derivative. NaBH4 is a hard nucleophile that selectively attacks the highly polarized C=O bond, leaving the electron-rich C=C bond intact. Methanol serves a dual purpose as both the solvent and the proton donor for the resulting alkoxide intermediate.
Procedure:
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Dissolve the crude 1-methyl-3-cyclohexene-1-carboxaldehyde in anhydrous methanol (0.5 M concentration) and cool to 0 ºC.
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Add NaBH4 (0.5 eq, as each mole provides 4 hydride equivalents) in small portions to safely manage the exothermic evolution of hydrogen gas.
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Stir for 1 hour at 0 ºC, then warm to room temperature for 1 hour.
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Validation Checkpoint: Analyze the reaction mixture via GC-MS. The precursor molecular ion peak (m/z 124) must be completely replaced by the product peak (m/z 126.1). A diagnostic fragmentation peak at m/z 95 (loss of −CH2OH , M-31) confirms the primary alcohol structure[2].
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Quench the reaction carefully with 1M HCl to destroy excess hydride.
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Evaporate the methanol, and partition the residue between water and ethyl acetate.
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Wash the organic layer with brine, dry over Na2SO4 , and concentrate.
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Purify via vacuum distillation (e.g., ~70 ºC at 15 mmHg) to yield the pure 1-Methyl-3-Cyclohexene-1-Methanol.
Downstream Applications in Drug Development & Fragrance
The utility of 1-Methyl-3-Cyclohexene-1-Methanol stems from its orthogonal reactivity.
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Pharmaceutical Intermediates: The primary hydroxyl group can be readily converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution, while the isolated alkene can undergo epoxidation, dihydroxylation, or oxidative cleavage (ozonolysis) to generate complex, acyclic chiral scaffolds.
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Fragrance Chemistry: Cyclohexene derivatives are fundamental to the formulation of synthetic terpenes and floral scents. The structural similarity of this compound to natural terpenoids (like terpineol derivatives) makes it a valuable precursor in the synthesis of proprietary aroma chemicals.
References
- National Center for Biotechnology Information. "1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem." nih.gov.
- ChemSrc. "3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8." chemsrc.com.
- Huang, Y., Iwama, T., & Rawal, V. H. "Broadly Effective Enantioselective Diels−Alder Reactions of 1-Amino-substituted-1,3-butadienes." Organic Letters, acs.org.
- "US3067244A - Process for the production of dielsalder adducts." Google Patents.
Sources
- 1. 3-Cyclohexene-1-methanol,1-methyl | CAS#:50552-10-8 | Chemsrc [chemsrc.com]
- 2. 1-Methyl-3-Cyclohexene-1-Methanol | C8H14O | CID 263168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3067244A - Process for the production of dielsalder adducts - Google Patents [patents.google.com]
